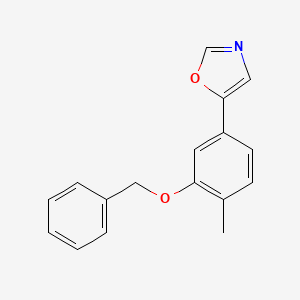

5-(3-(benzyloxy)-4-methylphenyl)oxazole

Description

The Pervasive Role of Oxazole (B20620) Heterocycles in Contemporary Medicinal Chemistry and Drug Discovery

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry. tandfonline.comresearchgate.net Its unique structural and chemical properties, including the ability to participate in various non-covalent interactions like hydrogen bonding and π-π stacking, make it a versatile scaffold for drug design. tandfonline.comresearchgate.net This versatility has led to the incorporation of the oxazole ring into a wide array of therapeutic agents with diverse pharmacological activities. researchgate.netnih.gov

Over the past several decades, more than 20 drugs containing the oxazole or its isomer, isoxazole (B147169), have received approval from the U.S. Food and Drug Administration (FDA). rsc.orgrsc.org These medications address a broad spectrum of clinical conditions, underscoring the significance of this heterocyclic system in drug development. rsc.orgrsc.org Marketed drugs featuring the oxazole moiety include the anti-inflammatory agent Oxaprozin, the antibacterial Linezolid, and the antidiabetic compound Aleglitazar. tandfonline.comresearchgate.net The prevalence of oxazoles in clinically successful drugs highlights their value in creating molecules with favorable pharmacokinetic profiles and potent biological effects. rsc.org

The oxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets. nih.gov Researchers have successfully developed oxazole derivatives exhibiting activities such as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular properties. nih.govnih.govaip.org The structural flexibility of the oxazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance its potency and selectivity for a specific biological target. researchgate.net

Strategic Rationale for Investigating Phenyl-Substituted Oxazoles with Benzyloxy Moieties

The strategic combination of a phenyl group, an oxazole core, and a benzyloxy moiety in a single molecular architecture is a well-considered approach in medicinal chemistry, driven by the distinct and synergistic contributions of each component.

Phenyl-Substituted Oxazoles: The incorporation of a phenyl ring onto the oxazole scaffold is a common strategy to enhance therapeutic activity. researchgate.net Phenyl groups can significantly influence a molecule's interaction with biological targets through hydrophobic and aromatic interactions. The position and nature of substituents on the phenyl ring can dramatically alter the biological activity of the compound. jlu.edu.cn For instance, the presence of halogen substituents or specific alkyl groups on the phenyl ring has been shown to be favorable for certain biological activities. researchgate.netjlu.edu.cn

The Benzyloxy Moiety: The benzyloxy group (benzyl ether) is a key pharmacophore in drug design, often introduced to modulate a compound's properties. nih.gov It can increase the molecule's hydrophobicity, which may enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. nih.gov Studies have shown that the benzyloxy group is critical for the selective inhibition of certain enzymes, such as monoamine oxidase-B (MAO-B), and its presence can switch the selectivity of a compound from one enzyme subtype to another. nih.govnih.gov The benzyl (B1604629) group itself is a common structural feature in many biologically active compounds and can participate in various biochemical processes. acs.org

By combining these three components—a phenyl ring for tailored target interactions, an oxazole core as a proven bioactive scaffold, and a benzyloxy moiety for modulating physicochemical properties and target selectivity—medicinal chemists aim to create novel compounds with enhanced potency and specific pharmacological profiles. This modular design allows for systematic exploration of the structure-activity relationships (SAR) to optimize a lead compound. The investigation of molecules like 5-(3-(benzyloxy)-4-methylphenyl)oxazole is therefore a logical step in the search for new therapeutic agents.

Identification of Research Gaps and the Significance of Studying this compound

A review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While extensive research exists on the broader classes of oxazoles, phenyl-substituted oxazoles, and even compounds containing benzyloxy moieties, detailed synthesis and biological evaluation data for this particular molecule are not widely published. This lack of specific data highlights an opportunity for new investigation.

The significance of studying this compound lies in its potential to exhibit novel or enhanced biological activities based on its unique combination of structural motifs. The substitution pattern on the phenyl ring—a benzyloxy group at position 3 and a methyl group at position 4—is specific and warrants investigation. The methyl group could provide beneficial steric or electronic effects, while the benzyloxy group, as previously discussed, is known to influence target selectivity and potency. jlu.edu.cnnih.gov

The synthesis of this compound could be approached through established methods for creating 5-substituted oxazoles, such as the van Leusen oxazole synthesis, which involves the reaction of an appropriate aldehyde with tosylmethylisocyanide (TosMIC). nih.govsemanticscholar.org

The potential therapeutic applications for this compound are broad, given the wide range of activities associated with the oxazole scaffold. nih.gov A systematic study would involve:

Synthesis: Developing an efficient synthetic route to produce this compound in high purity.

Characterization: Confirming the structure using modern analytical techniques such as NMR and mass spectrometry.

Biological Screening: Evaluating the compound against a diverse panel of biological targets, including those for which related oxazole derivatives have shown promise, such as cancer cell lines, bacteria, fungi, and key enzymes involved in disease. derpharmachemica.comresearchgate.net

The exploration of this specific molecule would contribute to a deeper understanding of the structure-activity relationships within this class of compounds and could potentially lead to the discovery of a new lead compound for drug development.

Research Findings

Table 1: Potential Research and Data for this compound

| Property/Activity | Rationale Based on Analogous Structures | Hypothetical Data/Finding |

|---|---|---|

| Synthesis Method | The van Leusen reaction is a common and efficient method for synthesizing 5-substituted oxazoles from aldehydes. nih.gov | Successful synthesis from 3-(benzyloxy)-4-methylbenzaldehyde (B3204044) and TosMIC with a specific yield (e.g., 75%). |

| Anticancer Activity | Phenyl-substituted oxazoles have shown significant anticancer activity. researchgate.netresearchgate.net The substitution pattern on the phenyl ring is crucial. jlu.edu.cn | The compound could be screened against a panel of cancer cell lines (e.g., MCF-7, NCI-H460). Data would be presented as IC₅₀ or GI₅₀ values. |

| Enzyme Inhibition | The benzyloxy moiety is known to confer selectivity for enzymes like MAO-B. nih.govnih.gov | The compound could be tested for inhibitory activity against MAO-A and MAO-B, with results indicating its potency and selectivity. |

| Antimicrobial Activity | Oxazole derivatives are well-known for their antibacterial and antifungal properties. derpharmachemica.comd-nb.info | Evaluation against bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with results reported as Minimum Inhibitory Concentration (MIC). |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methyl-3-phenylmethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-13-7-8-15(17-10-18-12-20-17)9-16(13)19-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKPWIZEGBPEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Informatic Analysis of 5 3 Benzyloxy 4 Methylphenyl Oxazole

Advanced Synthetic Pathways for 5-(3-(benzyloxy)-4-methylphenyl)oxazole

The construction of this compound can be approached through various synthetic routes. The key is the formation of the 5-substituted oxazole (B20620) ring, for which numerous methods have been developed.

Exploration of Classical Oxazole Ring Synthesis Techniques (e.g., Robinson-Gabriel, Fischer, Bredereck, Van Leusen)

Classical methods for oxazole synthesis have been established for over a century and offer reliable pathways to the oxazole core. researchgate.netresearchgate.net

Van Leusen Oxazole Synthesis: This is one of the most direct and widely used methods for preparing 5-substituted oxazoles. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.orgnih.gov For the synthesis of the target molecule, the key starting material would be 3-(benzyloxy)-4-methylbenzaldehyde (B3204044) . This aldehyde can be reacted with TosMIC, typically with a base like potassium carbonate in a solvent such as methanol, to yield this compound. organic-chemistry.orgnih.gov The mechanism proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization to an oxazoline (B21484) intermediate, and subsequent elimination of p-toluenesulfinic acid to form the aromatic oxazole ring. wikipedia.orgnih.gov The Van Leusen reaction is known for its mild conditions and tolerance of various functional groups, making it a highly plausible route. nih.gov The synthesis of the required aldehyde precursor, 3-(benzyloxy)-4-methylbenzaldehyde, can be achieved from commercially available isovanillin (B20041) through benzylation of the phenolic hydroxyl group.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent like sulfuric acid or phosphorus oxychloride. nih.govwikipedia.orgyoutube.com To apply this to the target molecule, one would need the corresponding 2-acylamino-ketone precursor. This would involve a multi-step synthesis to first prepare an α-amino ketone derived from the 3-(benzyloxy)-4-methylphenyl moiety, followed by acylation. Given the availability of more direct methods like the Van Leusen synthesis, the Robinson-Gabriel approach is likely less efficient for this specific target.

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis produces 2,5-disubstituted oxazoles from the reaction of an aromatic aldehyde with a cyanohydrin in the presence of anhydrous hydrochloric acid. researchgate.net To synthesize the target, which is a 5-substituted oxazole without a substituent at the 2-position, this method would require modification, for instance, by using formamide (B127407) or a related reagent instead of a substituted cyanohydrin. This makes it a less direct approach compared to the Van Leusen reaction for this particular substitution pattern.

Bredereck Reaction: This synthesis involves the reaction of α-haloketones with formamide to yield oxazoles. slideshare.net For the target molecule, this would necessitate the synthesis of an α-haloketone such as 2-bromo-1-(3-(benzyloxy)-4-methylphenyl)ethan-1-one. This intermediate could then be heated with formamide to induce cyclization and form the desired oxazole.

Modern Catalytic Approaches for Oxazole Formation and Functionalization (e.g., Palladium-catalyzed, Copper-catalyzed)

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of heterocyclic rings, offering advantages in efficiency and substrate scope.

Copper-Catalyzed Synthesis: Copper catalysts have been effectively used for the synthesis of polysubstituted oxazoles through tandem oxidative cyclization reactions. researchgate.net One common approach involves the reaction of benzylamines with β-diketones. Another versatile copper-catalyzed method is the annulation of iodonium-phosphonium hybrid ylides with amides, which demonstrates excellent regioselectivity under mild conditions. researchgate.net These methods could potentially be adapted, although they might require more complex starting materials than the classical approaches for this specific target.

Palladium-Catalyzed Synthesis: Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been applied to the functionalization of oxazoles. nih.gov A plausible strategy for synthesizing the target molecule involves a palladium-catalyzed cross-coupling reaction. For example, a pre-formed 5-bromooxazole (B1343016) could be coupled with a (3-(benzyloxy)-4-methylphenyl)boronic acid derivative (a Suzuki coupling). Alternatively, direct C-H arylation of the parent oxazole at the C-5 position with a suitable 3-(benzyloxy)-4-methylphenyl halide could be employed, though regioselectivity can be a challenge.

Strategies for Selective Functionalization of the Benzyloxy, Methylphenyl, and Oxazole Moieties

The target molecule possesses several functional groups that can be selectively modified to generate a library of analogs.

Benzyloxy Group: The benzyl (B1604629) ether is a common protecting group for phenols and can be selectively cleaved under various conditions, most commonly via catalytic hydrogenation (e.g., using Pd/C and H₂). This would unmask the phenolic hydroxyl group, yielding 4-(5-oxazolyl)-2-methylphenol. This phenol (B47542) can then undergo further reactions, such as etherification or esterification. The presence of the benzyloxy group is known to influence the selectivity of reactions at other positions on the molecule. nih.govnih.gov

Methylphenyl Group: The methyl group on the phenyl ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the methyl group to a carboxylic acid. libretexts.org More selective oxidation to an aldehyde can also be achieved using specific reagents. rsc.org Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions such as nitration or halogenation. The directing effects of the existing substituents (the oxazole ring and the benzyloxy group) would determine the position of the new substituent.

Oxazole Moiety: The oxazole ring itself can undergo certain functionalization reactions. Deprotonation at the C2 position is possible, creating a nucleophile that can react with various electrophiles. wikipedia.org Additionally, the C4 position can be functionalized, though less readily than C2 or C5.

Comparative Analysis of Synthetic Route Efficiency, Yields, and Scalability

| Synthetic Method | Starting Materials | Advantages | Disadvantages | Scalability |

| Van Leusen Synthesis | 3-(benzyloxy)-4-methylbenzaldehyde, TosMIC | Direct, generally good yields, mild conditions. nih.gov | TosMIC can be malodorous. | Generally good, has been demonstrated on gram scales. acs.org |

| Robinson-Gabriel | Multi-step synthesis of a 2-acylamino-ketone | Well-established method. wikipedia.org | Requires multi-step synthesis of the precursor, harsh acidic conditions. | Can be limited by the precursor synthesis. |

| Bredereck Reaction | α-haloketone, formamide | Uses simple reagents. | Requires synthesis of the α-haloketone precursor. | Moderate. |

| Catalytic Methods | Varies (e.g., 5-bromooxazole and boronic acid) | High efficiency, potential for high yields, mild conditions. | Catalysts can be expensive, optimization may be required. | Can be highly scalable, especially in industrial settings. acs.org |

For the specific synthesis of this compound, the Van Leusen reaction appears to be the most efficient and scalable route due to its directness and use of readily accessible starting materials. Modern catalytic methods, particularly palladium-catalyzed cross-coupling, offer a strong alternative, especially for creating analogs with diverse aryl substituents.

Chemoselective Modifications and Analog Design Principles

The design of structural analogs is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Rational Design of Structural Analogs Based on Retrosynthetic Analysis

Retrosynthetic analysis allows for the logical disconnection of the target molecule to identify key synthons and potential modifications.

A retrosynthetic analysis of this compound suggests several points for modification to create structural analogs:

Disconnection of the C5-Aryl Bond: The bond between the oxazole C5 and the phenyl ring is a prime point for disconnection. This leads back to an oxazole synthon (e.g., 5-bromooxazole or oxazole itself) and a phenyl synthon (e.g., a boronic acid or aryl halide). This strategy allows for the synthesis of a wide range of analogs by varying the substitution pattern on the phenyl ring. For example, different ethers could be used in place of the benzyl group, or the methyl group could be replaced with other alkyl groups.

Disconnection within the Oxazole Ring (Van Leusen Approach): This disconnection leads back to 3-(benzyloxy)-4-methylbenzaldehyde and TosMIC. Analogs can be readily synthesized by starting with different substituted benzaldehydes. This is a very powerful and flexible approach for varying the entire phenyl portion of the molecule.

Functional Group Interconversion:

Modification of the Benzyloxy Group: As previously mentioned, debenzylation to the phenol followed by reaction with various alkyl or acyl halides would generate a library of ether and ester analogs.

Modification of the Methyl Group: Oxidation of the methyl group to a carboxylic acid, followed by amide coupling with a variety of amines, would yield a diverse set of amide analogs.

Modification of the Phenyl Ring: Electrophilic substitution on the phenyl ring could introduce substituents like nitro, halogen, or acyl groups, further expanding the chemical space. The position of substitution would be directed by the existing groups.

This retrosynthetic blueprint provides a rational basis for the design and synthesis of a focused library of analogs of this compound for further investigation. researchgate.netnih.gov

Regioselective Functionalization of the Benzyloxy and Methylphenyl Groups for Derivative Synthesis

The synthesis of derivatives from the core structure of this compound hinges on the ability to selectively functionalize the substituted phenyl ring. The regiochemical outcome of such reactions is dictated by the electronic and steric effects of the substituents already present: the benzyloxy group, the methyl group, and the oxazole ring.

The benzyloxy and methyl groups are both activating substituents that direct incoming electrophiles to the ortho and para positions. The benzyloxy group, being an alkoxy group, is a strong activator, while the methyl group is a weaker activator. The oxazole ring is generally considered a deactivating group. The positions on the benzene (B151609) ring available for substitution are C-2, C-5, and C-6 (numbering relative to the point of attachment of the oxazole ring as C-1).

Considering the synergistic and antagonistic effects of these substituents, electrophilic aromatic substitution reactions are most likely to occur at the C-2 and C-6 positions. The C-2 position is ortho to the strongly activating benzyloxy group and meta to the methyl and oxazole groups. The C-6 position is ortho to the methyl group and para to the benzyloxy group, making it a highly favorable site for substitution. Steric hindrance from the adjacent benzyloxy group might slightly disfavor substitution at C-2 compared to C-6.

Beyond electrophilic substitution on the aromatic ring, the benzylic protons of the 4-methyl group are susceptible to radical functionalization. acs.orgmanchester.ac.ukresearchgate.netnih.gov This allows for the introduction of a variety of functional groups at this position, further expanding the library of possible derivatives. Visible-light-mediated photocatalysis has emerged as a powerful tool for the direct C-H functionalization of toluene (B28343) and its derivatives, offering a pathway to create β-benzylated aldehydes from corresponding enals. acs.orgresearchgate.netnih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C-6 | The C-6 position is activated by both the ortho-methyl and para-benzyloxy groups. |

| Halogenation | Br₂, FeBr₃ | Substitution at C-6 | Strong activation from the directing groups favors this position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C-6 | This position is electronically favored and sterically accessible. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | Bromination of the 4-methyl group | This reaction proceeds via a radical mechanism at the benzylic position. |

Investigation of Protecting Group Strategies in the Synthesis of Complex Analogs

In the multistep synthesis of complex molecules, protecting groups are essential for masking reactive functional groups to ensure chemoselectivity. wikipedia.org For the synthesis of analogs of this compound, key functional groups that may require protection are the phenolic hydroxyl (which is protected as a benzyl ether) and the oxazole ring itself.

The benzyl (Bn) ether is a common protecting group for alcohols and phenols due to its stability under a wide range of conditions. wikipedia.org It is typically introduced using benzyl bromide in the presence of a base and can be removed by catalytic hydrogenolysis. organic-chemistry.org However, this deprotection method is not compatible with other reducible functional groups like alkenes or alkynes. This has led to the development of other benzyl-type protecting groups, such as the p-methoxybenzyl (PMB) ether, which can be cleaved oxidatively with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), allowing for orthogonal deprotection strategies. wikipedia.orglibretexts.orgacs.org Recent advances have also demonstrated the visible-light-mediated oxidative debenzylation, which allows for the use of benzyl ethers as temporary protecting groups with high functional group tolerance. acs.orgmpg.de

The oxazole ring, while generally stable, can be sensitive to strongly acidic or basic conditions and certain organometallic reagents. In syntheses where the oxazole ring needs to be modified, for instance, through metalation, a protecting group on the ring can be beneficial. A triisopropylsilyl (TIPS) group at the C-2 position of the oxazole has been shown to be an effective protecting group, allowing for regioselective metalation at other positions of the ring. acs.orgnih.gov This protecting group can be removed under mild conditions. Oxazoles have also been explored as protecting groups for carboxylic acids. wikipedia.orgacs.org

Table 2: Potential Protecting Groups for Derivative Synthesis

| Functional Group | Protecting Group | Introduction Conditions | Cleavage Conditions | Orthogonality Notes |

|---|---|---|---|---|

| Phenolic Hydroxyl | Benzyl (Bn) | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Sensitive to other reducible groups. |

| p-Methoxybenzyl (PMB) | PMBCl, NaH | DDQ, CAN (Oxidative) | Orthogonal to Bn group; can be selectively removed. | |

| Oxazole Ring (C-2) | Triisopropylsilyl (TIPS) | TIPSCl, Base | TBAF (Fluoride source) | Stable to organolithium reagents. acs.orgnih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. kthmcollege.ac.in For the synthesis of this compound and its derivatives, several green strategies can be envisioned based on established methods for oxazole synthesis. ijpsonline.comijpsonline.com

Solvent Choice: Traditional organic syntheses often rely on volatile and toxic solvents. Green alternatives include the use of water, ethanol, or ionic liquids. kthmcollege.ac.inijpsonline.comijpsonline.comijpsonline.com The Van Leusen oxazole synthesis, a common method for preparing 5-substituted oxazoles, has been successfully performed in ionic liquids, which can often be recycled and reused. ijpsonline.comijpsonline.com

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for reducing reaction times, increasing yields, and minimizing side reactions. nih.gov The synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) can be significantly accelerated using microwave irradiation. rsc.orgnih.govacs.org Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the formation of heterocyclic compounds, including oxazoles, by enhancing reaction rates through acoustic cavitation. ijpsonline.compreprints.org

Catalysis: The use of catalysts, particularly those that are reusable and non-toxic, is a cornerstone of green chemistry. For instance, some oxazole syntheses utilize metal catalysts. Developing syntheses that use earth-abundant and low-toxicity metals or even organocatalysts would be a greener approach.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Oxazole Synthesis

| Parameter | Traditional Approach (e.g., Classical Robinson-Gabriel) | Green Approach (e.g., Microwave-Assisted Van Leusen) |

|---|---|---|

| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Greener solvents (e.g., Isopropanol, Ethanol, Ionic Liquids) ijpsonline.comnih.gov |

| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes) nih.govacs.org |

| Byproducts/Waste | Stoichiometric dehydrating agents (e.g., H₂SO₄, POCl₃) | Catalytic base, fewer byproducts, potential for solvent recycling. ijpsonline.com |

| Atom Economy | Often lower due to the use of stoichiometric reagents. | Generally higher, especially in one-pot procedures. |

Advanced Spectroscopic and Chromatographic Techniques in Research Characterization

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic methods provide an intimate view of the molecular architecture of 5-(3-(benzyloxy)-4-methylphenyl)oxazole, enabling the unambiguous assignment of its atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, a comprehensive analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra is crucial for a complete structural assignment. unimi.it

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key expected signals for this compound would include:

A singlet for the methyl group protons.

A singlet for the benzylic methylene (B1212753) protons.

A series of multiplets in the aromatic region corresponding to the protons of the phenyl, benzyloxy, and oxazole (B20620) rings. The specific coupling patterns would help in assigning the substitution pattern on the phenyl ring.

Distinct signals for the oxazole ring protons, the chemical shifts of which are characteristic of their position within the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for:

The methyl carbon.

The benzylic methylene carbon.

The carbons of the oxazole ring, with characteristic shifts for C2, C4, and C5.

The carbons of the phenyl and benzyloxy rings. The quaternary carbons can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural insights by revealing correlations between nuclei.

COSY: Establishes correlations between coupled protons, aiding in the assignment of adjacent protons in the aromatic rings.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the molecular fragments and confirming the connectivity between the benzyloxy group, the methylphenyl ring, and the oxazole moiety.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Oxazole-H2 | ~8.0-8.2 (s) | ~150-152 |

| Oxazole-H4 | ~7.2-7.4 (s) | ~125-127 |

| Oxazole-C5 | - | ~148-150 |

| Phenyl-H (ortho to oxazole) | ~7.5-7.7 (m) | ~128-130 |

| Phenyl-H (meta to oxazole) | ~7.3-7.5 (m) | ~115-117 |

| Phenyl-H (para to oxazole) | ~7.1-7.3 (m) | ~120-122 |

| Methyl-H | ~2.2-2.4 (s) | ~16-18 |

| Benzyl-CH₂ | ~5.0-5.2 (s) | ~70-72 |

| Benzyl-Ph-H | ~7.3-7.5 (m) | ~127-137 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₇H₁₅NO₂), HRMS provides an exact mass measurement, which can be used to confirm its molecular formula. unimi.it The calculated exact mass for this compound is 265.1103 g/mol . An experimental HRMS value within a few parts per million (ppm) of this calculated mass would provide strong evidence for the proposed molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer valuable structural information. Common fragmentation pathways for this molecule under techniques like Electron Ionization (EI) would likely involve:

Loss of the benzyl (B1604629) group (C₇H₇), leading to a prominent peak at m/z 174.

Cleavage of the benzyloxy bond.

Fragmentation of the oxazole ring.

The precise masses of these fragment ions can also be determined using HRMS, further corroborating the proposed structure.

| Ion | Proposed Structure | Calculated m/z |

| [M]⁺ | C₁₇H₁₅NO₂⁺ | 265.1103 |

| [M - C₇H₇]⁺ | C₁₀H₈NO₂⁺ | 174.0555 |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 |

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers, if present. For an achiral molecule like this compound, this technique can precisely determine the conformation of the molecule in the solid state. vensel.org

Analysis of the crystal structure would reveal:

The planarity of the oxazole ring.

The dihedral angles between the oxazole ring and the attached phenyl and benzyloxy groups, providing insight into the degree of conjugation and steric hindrance.

Intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonds, which influence the crystal packing. While no conventional hydrogen bond donors are present, weak C-H···O or C-H···N interactions may be observed.

Obtaining a suitable single crystal is a prerequisite for this analysis.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. unimi.it

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the oxazole and phenyl rings would be observed in the 1600-1450 cm⁻¹ region.

C-O stretching: The ether linkage of the benzyloxy group would exhibit a strong C-O stretching band, typically in the 1250-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak in the IR spectrum.

| Functional Group | Expected FT-IR Absorption (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=N/C=C stretch (aromatic/heteroaromatic) | 1600-1450 |

| C-O stretch (ether) | 1250-1000 |

Chromatographic Methods for Purity Assessment and Separation Research

Chromatographic techniques are essential for determining the purity of a synthesized compound and for developing methods to separate it from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for assessing the purity of pharmaceutical and fine chemical compounds. researchgate.net Developing a robust HPLC or UHPLC method for this compound is crucial for quality control and for monitoring the progress of its synthesis.

Method development would involve optimizing several parameters:

Column Chemistry: A reversed-phase column, such as a C18 or C8, would likely be suitable for this relatively non-polar compound.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would typically be employed to achieve good separation of the target compound from potential impurities.

Detection: A UV detector would be appropriate, with the detection wavelength set to a λmax of the compound to ensure high sensitivity. A photodiode array (PDA) detector can provide spectral information for peak identification and purity assessment.

Flow Rate and Temperature: These parameters would be optimized to achieve good resolution and peak shape in a reasonable analysis time.

UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC, making it particularly well-suited for detailed impurity profiling. symbiosisonlinepublishing.com A validated HPLC or UHPLC method can be used to quantify the purity of this compound and to identify and quantify any process-related impurities or degradation products.

Preparative Chromatography for Analog Separation and Purification

In the synthesis of complex organic molecules such as this compound and its analogs, the final products are often present in a mixture containing starting materials, reagents, and byproducts. Preparative chromatography is an essential technique employed to isolate and purify these target compounds on a larger scale than analytical chromatography, yielding sufficient material for further research and characterization. The choice of the preparative chromatographic method depends on the chemical properties of the target compound and its impurities, including polarity, solubility, and structural characteristics.

For oxazole derivatives, several preparative chromatographic techniques are commonly utilized, including conventional column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Column Chromatography:

This is a fundamental and widely used method for the purification of synthesized oxazole derivatives. nih.govresearchgate.net The process involves a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, that flows through it. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

In the purification of various oxazole derivatives, silica gel is a common choice for the stationary phase. google.com The selection of the eluent system (mobile phase) is critical for achieving effective separation. A gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate, is frequently employed to elute the compounds from the column based on their polarity. nih.gov For instance, in the synthesis of certain trisubstituted oxazoles, purification has been successfully achieved using a silica column with an eluent system of dichloromethane (B109758) and methanol. google.com

Preparative High-Performance Liquid Chromatography (HPLC):

For more challenging separations requiring higher resolution and efficiency, preparative HPLC is the method of choice. It operates under high pressure, utilizing smaller particle size stationary phases, which leads to sharper peaks and better separation of closely related analogs.

Reverse-phase HPLC is a common mode used for the purification of oxazole compounds. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile and water with additives like formic acid for mass spectrometry compatibility. sielc.com The scalability of HPLC methods from analytical to preparative scale is a significant advantage, allowing for the isolation of impurities and the purification of the main compound. sielc.com

Chiral HPLC is a specialized form of HPLC used for the separation of enantiomers. For chiral oxazole and isoxazole (B147169) analogs, polysaccharide-based chiral stationary phases (CSPs) like amylose (B160209) and cellulose (B213188) derivatives have proven effective. researchgate.netmdpi.comnih.gov The separation of enantiomers of novel chiral azole compounds has been achieved using various mobile phase modes, including normal phase, polar organic, and reversed phase on different chiral columns. mdpi.com

Supercritical Fluid Chromatography (SFC):

SFC is a powerful preparative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It offers several advantages over liquid chromatography, including faster separations and reduced solvent consumption, making it a "greener" alternative. nih.gov

Preparative SFC has been successfully applied for the enantioseparation of 3-carboxamido-5-aryl isoxazole molecules, which are structurally related to the subject compound. nih.gov In such separations, a chiral stationary phase, for example, a polysaccharide-based column like Chiralpak® AD-H, is often used with a mobile phase consisting of supercritical CO2 and a small percentage of an organic modifier, such as ethanol. nih.gov This technique has been shown to yield high purity enantiomers with good recovery rates. nih.gov

The following table summarizes examples of chromatographic conditions used for the separation of oxazole and isoxazole analogs, which can inform the development of purification methods for this compound.

Table 1: Examples of Preparative Chromatographic Conditions for Oxazole and Isoxazole Analogs

| Technique | Stationary Phase | Mobile Phase / Eluent | Compound Type | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl acetate/n-hexane | Oxazole-5(4H)-one derivatives | nih.gov |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol (99.5/0.5) | Trisubstituted oxazoles | google.com |

| Column Chromatography | Silica Gel | Dichloromethane | Trisubstituted oxazoles | google.com |

| Preparative HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Oxazole | sielc.com |

| Preparative SFC | Chiralpak® AD-H | Supercritical CO2 with Ethanol | 3-carboxamido-5-aryl isoxazoles | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-carboxamido-5-aryl isoxazoles |

| Ethyl acetate |

| n-hexane |

| Dichloromethane |

| Methanol |

| Acetonitrile |

| Formic acid |

| Carbon dioxide |

Biological Activity and Mechanistic Studies of 5 3 Benzyloxy 4 Methylphenyl Oxazole in Vitro and Pre Clinical in Vivo Focus

Target Identification and Validation Research for 5-(3-(benzyloxy)-4-methylphenyl)oxazole

No studies detailing the target identification and validation for this compound have been found.

There is no available data from biochemical assays that profile the inhibitory or activating effects of this compound on any specific enzymes.

Information regarding receptor binding affinities or studies analyzing the interaction between this compound and specific biological targets is not present in the surveyed literature.

No published research could be identified that describes the use of cellular assays for phenotypic screening or to determine the target engagement of this compound within a cellular context.

Elucidation of Molecular and Cellular Mechanisms of Action

There is a lack of available research on the molecular and cellular mechanisms of action for this compound.

No studies were found that investigate the modulation of any signal transduction pathways by this compound.

There are no available transcriptomic or proteomic data to characterize the cellular responses to treatment with this compound.

Studies on Subcellular Localization and Interaction Partners

The subcellular localization and specific molecular interaction partners of This compound have not been directly investigated. However, studies on analogous oxazole-containing compounds provide insights into their likely cellular behaviors. Oxazole (B20620) derivatives, owing to their diverse chemical structures, can interact with a variety of cellular components and localize in different subcellular compartments. semanticscholar.org

Many oxazole-based compounds are known to target specific enzymes and receptors. For example, some derivatives act as inhibitors of enzymes like protein kinase C, tyrosinase, and monoamine oxidase B. nih.govnih.govnih.gov The interaction with these enzymes suggests that these molecules can localize to cellular compartments where these proteins are abundant, such as the cytoplasm, mitochondria, or specific membrane domains.

Molecular docking studies on various oxazole derivatives have predicted their binding modes within the active sites of their target proteins. For instance, 2-phenylbenzo[d]oxazole derivatives have been shown to interact with amino acid residues in the active site of tyrosinase through hydrophobic interactions and hydrogen bonding. nih.gov Similarly, other oxazole analogs have been found to bind to the ATP-binding site of protein kinases or the catalytic site of other enzymes. nih.gov These interactions are crucial for their biological effects and are dictated by the specific substitutions on the oxazole and phenyl rings. The benzyloxy and methyl groups on This compound would likely influence its binding affinity and specificity for its molecular targets.

Pharmacological Efficacy Studies in Relevant In Vitro and Animal Models (Pre-clinical focus)

The pharmacological efficacy of oxazole derivatives has been demonstrated in a variety of in vitro and in vivo preclinical models, highlighting their potential as therapeutic agents for a range of diseases.

Numerous studies have reported the dose-dependent efficacy of oxazole-containing compounds in various disease models. In oncology, for instance, derivatives of 1,3-oxazolo[4,5-d]pyrimidine have shown significant anti-breast cancer activity in vitro against a panel of human breast cancer cell lines. nih.gov The efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 1: In Vitro Anticancer Activity of Selected 1,3-Oxazolo[4,5-d]pyrimidine Derivatives against Breast Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| Compound 5 | MCF7 | 1.35 | 4.57 | 15.5 |

| MDA-MB-231 | 1.29 | 4.22 | 13.8 | |

| Compound 7 | MCF7 | 2.14 | 7.24 | 24.6 |

| MDA-MB-231 | 1.95 | 6.63 | 22.5 |

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration. Data synthesized from studies on analogous compounds. nih.gov

In the context of infectious diseases, oxazole derivatives have demonstrated potent antimicrobial and antifungal activities. Their efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov For example, certain pyrazole-linked oxazole-5-one derivatives have shown significant activity against various bacterial and fungal strains. nih.gov

Table 2: Antimicrobial Activity of a Pyrazole-Linked Oxazole-5-one Derivative (Compound 8)

| Microorganism | Inhibition Zone (mm) at 30 µg/ml |

|---|---|

| E. coli | 13.7 |

| P. aeruginosa | 8.5 |

| S. aureus | 10.6 |

Data synthesized from studies on analogous compounds. nih.gov

In vivo studies in animal models have also provided evidence for the pharmacological efficacy of oxazole derivatives. For example, in a study on monoamine oxidase B (MAO-B) inhibitors, a 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivative demonstrated a significant and reversible inhibition of MAO-B in rats after oral administration, with an ED50 of 0.56 mg/kg. nih.gov

The biological activity of novel oxazole derivatives is often compared to that of established drugs or reference compounds to assess their potential therapeutic value. In many instances, newly synthesized oxazole-containing molecules have shown comparable or even superior activity to the standards.

For example, in studies of antibacterial agents, the activity of new oxazole derivatives has been compared to antibiotics like ciprofloxacin (B1669076) and ampicillin. nih.gov Some oxazole derivatives have exhibited better or equivalent antibacterial activity against certain strains. nih.gov

Table 3: Comparative Antibacterial Activity of an Oxazole Derivative (Compound 14b) and Reference Drugs

| Bacterial Strain | MIC (µg/mL) - Compound 14b | MIC (µg/mL) - Ciprofloxacin |

|---|---|---|

| E. coli | - | - |

| S. aureus | - | - |

Specific data for direct comparison is often presented in research articles and varies by the specific derivative and bacterial strain. nih.gov

Similarly, in the field of oncology, the anticancer activity of oxazole derivatives is often benchmarked against standard chemotherapeutic agents like doxorubicin (B1662922) or cisplatin. nih.gov For instance, certain isoxazolo[4,5-e] nih.govderpharmachemica.comacs.orgtriazepine derivatives have demonstrated potent antitumor activity comparable to these established drugs in in vitro screenings against various cancer cell lines. nih.gov

The pharmacological activity of chiral drugs can be highly dependent on their stereochemistry, with different enantiomers often exhibiting distinct biological activities. nih.gov While specific studies on the stereoisomers of This compound are not available, research on other chiral oxazoline (B21484) derivatives has highlighted the importance of enantioselectivity.

For example, studies on chiral oxazoline analogues designed as antifungal agents have shown that the absolute configuration of the molecule can significantly influence its efficacy. acs.org In some cases, one enantiomer displays markedly higher biological activity compared to its counterpart. This enantioselective activity is a critical consideration in the development of chiral therapeutic agents. The synthesis of enantioenriched oxazole-based compounds is an active area of research, employing methods like asymmetric catalysis to produce specific stereoisomers. nih.govacs.org Should This compound possess a chiral center, it would be crucial to investigate the pharmacological properties of its individual enantiomers.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on Biological Activity and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into the molecular interactions that govern a compound's efficacy. For the 5-phenyloxazole (B45858) framework, research has focused on systematically altering its three main components: the oxazole (B20620) ring, the benzyloxy moiety, and the methylphenyl group.

The 1,3-oxazole ring is a five-membered heterocycle that serves as a critical structural scaffold in numerous bioactive compounds. benthamscience.comnih.gov Its atoms can participate in hydrogen bonding and dipolar interactions, and the ring itself acts as a rigid linker between the two aryl groups.

Modifying this central ring system is a common strategy to probe its importance and potentially improve activity or pharmacokinetic properties. A key modification involves bioisosteric replacement, where the oxazole is substituted with another heterocycle that has similar physical or chemical properties. A prime example is the substitution of the oxazole's oxygen atom with a sulfur atom to form a thiazole (B1198619) ring. In studies of marine natural products, this heteroatom change has been shown to have a profound impact on biological activity. For instance, SAR analyses of bistratamide alkaloids revealed that analogs containing two thiazole rings exhibited stronger cytotoxic activity than those with a mix of thiazole and oxazole rings. mdpi.com This suggests that the specific electronic properties and hydrogen bonding capabilities of the sulfur atom in the thiazole ring can lead to more favorable interactions with the biological target compared to the oxygen in the oxazole ring. mdpi.com

Similarly, replacing the oxazole with other five-membered heterocyclic rings, such as 1,2,4-triazoles, is another avenue of exploration. pensoft.net These changes alter the geometry, electronic distribution, and hydrogen-bonding capacity of the core scaffold, which can significantly influence ligand-target recognition. researchgate.net

Research on other small molecules featuring a benzyloxy substituent has provided a clear blueprint for SAR in this region. Studies on a series of monoamine oxidase (MAO) inhibitors demonstrated that the nature and position of substituents on the benzyloxy ring were critical for potency. nih.gov

Electronic Effects : The addition of electron-withdrawing groups, such as halogens (F, Br), to the benzyloxy ring generally leads to a significant increase in inhibitory potency. For example, a bromine atom at the para-position of the benzyl (B1604629) ring increased MAO-B inhibition by approximately 8-fold compared to the unsubstituted analog. nih.gov

Steric and Positional Effects : The position of the substituent is also crucial. In the aforementioned MAO inhibitor series, substituents at the para-position of the benzyloxy phenyl ring were consistently more potent than those at the meta-position. nih.gov This indicates a specific, sterically-defined binding pocket that favorably accommodates substitution at the 4-position of the ring. In contrast, introducing an electron-donating group like a methyl group (CH₃) resulted in a smaller increase in potency, suggesting that electronic effects are a dominant factor for this particular target. nih.gov

These findings highlight that the benzyloxy moiety often interacts with a well-defined pocket on the target protein, where both electronic complementarity and steric fit are essential for high-affinity binding.

| Compound Analogue | Substitution on Benzyloxy Ring | Position | Relative Potency (IC₅₀) |

|---|---|---|---|

| Analogue 1 | -H (Unsubstituted) | - | Baseline |

| Analogue 2 | -Br | para | ~8x higher than baseline |

| Analogue 3 | -Br | meta | Lower than para-substituted |

| Analogue 4 | -CH₃ | para | ~1.4x higher than baseline |

The 4-methylphenyl group at the 5-position of the oxazole ring plays a vital role in anchoring the ligand to its target protein. Its contributions are primarily through hydrophobic and specific π-interactions.

The methyl group itself, though small, can be critical for fine-tuning binding affinity and selectivity. nih.gov It can fit into small, greasy pockets and participate in favorable methyl-π interactions, where the methyl group interacts with the face of an aromatic amino acid residue (e.g., Phenylalanine, Tyrosine) in the binding site. The specific geometry of this interaction is crucial and can significantly impact binding energy. nih.gov

The position of the methyl group on the phenyl ring is therefore not arbitrary. Moving the methyl group from the 4-position to the 2- or 3-position (positional isomers) would alter the molecule's shape and could disrupt a critical interaction within the binding pocket, likely leading to a decrease in activity. This principle is a cornerstone of SAR, where maintaining the optimal geometry for ligand-target interactions is paramount. nih.gov Modifying the methyl group, for instance by replacing it with a larger ethyl group or a more polar trifluoromethyl group, would further probe the steric and electronic tolerance of the binding pocket.

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Positional Isomer (Methyl at C3) | Alters vector and positioning of the methyl group. | Likely decrease due to loss of optimal hydrophobic/methyl-π interaction. |

| Positional Isomer (Methyl at C2) | Creates significant steric clash with the oxazole ring, forcing a non-planar conformation. | Significant decrease due to unfavorable sterics and loss of planarity. |

| Replacement (-CH₃ → -H) | Removes the key hydrophobic interaction. | Significant decrease. |

| Replacement (-CH₃ → -CF₃) | Alters electronics from donating to strongly withdrawing; increases size. | Activity change is unpredictable; depends on pocket's electronic and steric tolerance. |

Pharmacophore Modeling and Lead Optimization Strategies

To rationalize observed SAR data and guide the design of new, more potent analogs, medicinal chemists employ computational tools. Pharmacophore modeling and other computational approaches are essential for optimizing lead compounds.

A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition at a specific biological target. researchgate.netdovepress.com For a compound class like 5-(3-(benzyloxy)-4-methylphenyl)oxazole, a ligand-based pharmacophore model can be developed from a set of known active molecules. mdpi.com

The key features of such a model would likely include:

Two Aromatic Rings (AR): One corresponding to the methylphenyl group and the other to the benzyl group. These are critical for establishing π-π stacking or hydrophobic interactions.

A Hydrogen Bond Acceptor (HBA): The nitrogen or oxygen atom of the oxazole ring can accept a hydrogen bond from a donor group on the protein target. researchgate.net

A Hydrophobic Feature (HY): The methyl group on the phenyl ring defines a specific hydrophobic interaction point.

The spatial arrangement of these features—the distances and angles between them—is critical for activity. This 3D model then serves as a template to screen large virtual libraries of compounds, identifying new molecules that match the pharmacophore and are therefore likely to be active. nih.gov

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type |

|---|---|---|

| Aromatic Ring 1 | 4-Methylphenyl group | π-π stacking, hydrophobic |

| Aromatic Ring 2 | Benzyl group | π-π stacking, hydrophobic |

| Hydrogen Bond Acceptor | Oxazole ring (N or O atom) | Hydrogen bonding |

| Hydrophobic Center | Methyl group | van der Waals, hydrophobic |

Beyond pharmacophore modeling, several other computational techniques are used to optimize lead compounds.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For the 5-phenyloxazole class, docking studies could reveal the specific amino acid residues that interact with the benzyloxy and methylphenyl groups. nih.govnih.gov By visualizing the binding pose, chemists can rationalize SAR data—for example, why a para-substituent is favored over a meta-substituent—and design new modifications that create more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A 3D-QSAR model can be built to predict the activity of newly designed, unsynthesized analogs. researchgate.net This allows researchers to prioritize the synthesis of compounds that are predicted to be most potent, saving significant time and resources.

Together, these computational strategies provide a powerful platform for refining the structure of this compound to maximize its binding affinity and selectivity for its intended biological target.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal in modern drug discovery, offering a computational lens to decipher the complex interplay between a molecule's structure and its biological activity. These approaches are particularly valuable in optimizing lead compounds, such as derivatives of the 5-phenyloxazole scaffold, to enhance their therapeutic efficacy. By constructing mathematical models, QSAR studies can predict the activity of novel compounds, thereby prioritizing synthesis and testing efforts.

The foundation of a robust QSAR model lies in a systematic process encompassing data preparation, descriptor calculation, variable selection, model generation, and rigorous validation. biointerfaceresearch.com This process aims to establish a statistically significant correlation between the structural features of a series of compounds and their measured biological activities.

The initial and one of the most critical steps in QSAR modeling is the curation of a high-quality dataset and its division into training and test sets. biointerfaceresearch.comcapes.gov.br The training set is employed to build the model, while the test set, comprising compounds not used in model generation, is used to evaluate its predictive power. biointerfaceresearch.com Methods for splitting the dataset, such as the Kennard-Stone algorithm, are designed to ensure that both sets are representative of the entire chemical space of the studied compounds. biointerfaceresearch.com

A multitude of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These can range from simple constitutional descriptors to more complex 3D descriptors. The selection of the most relevant descriptors is a crucial step to avoid overfitting and to build a model that is both predictive and interpretable. researchgate.net

Various statistical methods are employed to generate the QSAR model. Multiple Linear Regression (MLR) is a common approach, but more advanced techniques like Singular Value Decomposition (SVD) coupled with MLR have been shown to improve the robustness and predictive capability of the models. biointerfaceresearch.com The quality of a QSAR model is assessed using several statistical metrics. The coefficient of determination (R²) indicates the goodness of fit, while the leave-one-out cross-validated coefficient (q²) assesses the internal predictive ability of the model. researchgate.netnih.gov For a model to be considered predictive, a high external validation metric (pred_r²) on the test set is essential. nih.gov

The following table illustrates a hypothetical set of descriptors and statistical parameters that might be used in a 2D-QSAR model for a series of oxazole derivatives.

| Descriptor | Description | Compound 1 | Compound 2 | Compound 3 |

| SsClCount | Number of chlorine atoms | 1 | 0 | 2 |

| SddsN(nitro)Count | Number of nitro groups | 0 | 1 | 0 |

| SsOHCount | Number of hydroxyl groups | 1 | 1 | 0 |

| Statistical Parameter | Value | |||

| r² | 0.8725 | |||

| q² | 0.7957 | |||

| pred_r² | 0.8136 |

This table is illustrative and does not represent real data for the named compound.

The insights gained from such QSAR models are invaluable for guiding the design of new compounds. For instance, a model might reveal that increasing the number of hydrogen bond donors at a specific position on the phenyl ring enhances activity, thereby directing chemists to synthesize analogs with this feature.

The advent of machine learning and data mining has revolutionized SAR analysis, enabling the exploration of vast chemical spaces and the identification of subtle structure-activity relationships that may be missed by traditional QSAR methods. nih.gov These techniques are adept at handling large and complex datasets, making them particularly suitable for modern high-throughput screening data.

Machine learning algorithms such as Random Forest (RF) and XGBoost have been successfully applied to build predictive QSAR models for various classes of compounds, including those with heterocyclic scaffolds. nih.gov These ensemble-based methods can often achieve higher predictive accuracy compared to single models. For instance, in a study on LpxC inhibitors, the best QSAR models were built using XGBoost and Random Forest algorithms with different molecular fingerprints. nih.gov

Another key application of cheminformatics in SAR is the analysis of the structure-activity landscape (SAL). nih.gov SAL analysis helps to identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in biological activity. nih.gov The identification of these cliffs provides crucial information about the SAR, highlighting molecular features that are critical for activity. nih.gov

The performance of different machine learning models can be compared using various statistical metrics, as shown in the hypothetical table below for a set of antileishmanial oxazole derivatives.

| Machine Learning Model | Fingerprint | R² | R²pred |

| Random Forest | MOLPRINT2D | 0.90 | 0.82 |

| XGBoost | MACCS | 0.88 | 0.79 |

| Support Vector Machine | PubChem | 0.85 | 0.75 |

This table is illustrative and based on findings for similar compound classes. nih.govmdpi.com

The application of these computational tools provides a deeper understanding of the SAR for a given series of compounds, ultimately accelerating the drug discovery process by enabling a more rational and targeted approach to lead optimization.

Computational and Theoretical Chemistry Studies of 5 3 Benzyloxy 4 Methylphenyl Oxazole

In Silico Prediction of Relevant Biological Properties (excluding clinical ADME)

In the early stages of drug discovery and development, in silico computational models are invaluable tools for predicting the biological properties of a compound before it is synthesized and tested in a laboratory. These predictive studies help in prioritizing lead candidates, thereby saving significant time and resources. For the compound 5-(3-(benzyloxy)-4-methylphenyl)oxazole, a variety of computational models can be employed to forecast its permeability, absorption, metabolic stability, and potential toxicity.

Computational Models for Permeability and Absorption Prediction (e.g., Caco-2 permeability, LogP)

The ability of a drug to be absorbed by the body is a critical determinant of its potential efficacy. Computational models are frequently used to predict parameters that correlate with intestinal absorption.

One of the most widely accepted in vitro models for predicting human intestinal absorption is the Caco-2 cell permeability assay researchgate.netnih.govbioduro.com. Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, they differentiate to form a monolayer of polarized intestinal epithelial cells that mimic the human intestinal barrier nih.gov. The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound moves across this cell monolayer bioduro.com. Due to the time and cost associated with experimental Caco-2 assays, numerous quantitative structure-property relationship (QSPR) models have been developed to predict Caco-2 permeability from a compound's molecular structure nih.gov. These models often use molecular descriptors such as lipophilicity, polar surface area, and molecular size to make their predictions semanticscholar.org. For a compound like this compound, a predictive model would classify its permeability as low, moderate, or high, which is indicative of its potential for oral absorption bioduro.com.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is another crucial parameter for predicting drug absorption. LogP measures the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. A balanced LogP is essential for good oral absorption; the compound must be sufficiently lipid-soluble to cross cell membranes but also have enough aqueous solubility to dissolve in the gastrointestinal fluids. According to Lipinski's Rule of Five, an orally active drug should ideally have a LogP value of less than 5 sailife.com. For compounds intended to cross the blood-brain barrier, a LogP value around 2 is often considered optimal sailife.com. Computational methods can predict the LogP value of this compound, providing insight into its likely absorption and distribution characteristics.

Below is a hypothetical interactive data table illustrating the kind of permeability and absorption predictions that can be generated for a compound like this compound using in silico tools.

| Property | Predicted Value | Interpretation |

| LogP | 4.2 | Indicates good lipophilicity, suggesting favorable membrane permeability. |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | Predicted to be highly permeable, suggesting good potential for oral absorption. |

| Human Intestinal Absorption (%) | 92% | Predicted to be well-absorbed from the gastrointestinal tract. |

Note: The values in this table are illustrative and based on general predictions for drug-like molecules. They are not based on experimental data for this compound.

Toxicity Prediction Models (e.g., QSTR for in vitro toxicity)

Early assessment of potential toxicity is a critical step in drug development to minimize the risk of late-stage failures. Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the toxicological properties of chemicals based on their molecular structure. These models are built by correlating the structural features of a large set of compounds with their known toxicity data.

In silico toxicity prediction models can assess a wide range of endpoints, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity (liver damage), cardiotoxicity (e.g., hERG inhibition), and skin sensitization nih.gov. For this compound, QSTR models could be used to flag potential toxicities, allowing for early-stage modifications to the chemical structure to mitigate these risks. These predictions help in designing safer drug candidates before they are synthesized and subjected to costly and time-consuming experimental toxicity testing.

An example of a predicted toxicity profile for a hypothetical compound is shown in the interactive data table below.

| Toxicity Endpoint | Predicted Risk | Confidence Level |

| Ames Mutagenicity | Negative | High |

| hERG Inhibition (Cardiotoxicity) | Low Risk | Medium |

| Hepatotoxicity (Liver Toxicity) | Positive | Low |

| Skin Sensitization | Negative | High |

Note: The data presented in this table is illustrative and intended to show the type of output from QSTR models. It is not based on actual toxicity studies of this compound.

Potential Therapeutic and Research Applications of 5 3 Benzyloxy 4 Methylphenyl Oxazole

Contribution to the Discovery and Development of Novel Therapeutic Agents (excluding clinical trials)

The oxazole (B20620) scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. semanticscholar.org This has led to its extensive use in the development of new therapeutic agents for a variety of diseases.

Pre-clinical Lead Optimization and Candidate Selection Based on Efficacy and Selectivity

In the realm of preclinical research, the oxazole nucleus serves as a versatile template for lead optimization. Medicinal chemists can systematically modify the substituents on the oxazole ring to enhance a compound's efficacy, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) of oxazole derivatives is a key area of investigation, where changes in the chemical structure are correlated with changes in biological activity. This iterative process of synthesis and biological testing allows for the refinement of lead compounds into potential drug candidates.

For instance, studies on various oxazole derivatives have demonstrated that the nature and position of substituents on the phenyl ring attached to the oxazole core can significantly influence their biological activity. This principle of SAR is fundamental to the lead optimization process. By exploring different functional groups at various positions on the 5-(3-(benzyloxy)-4-methylphenyl)oxazole structure, researchers could potentially fine-tune its activity towards a specific biological target.

Table 1: Examples of Biologically Active Oxazole Derivatives and Their Targets

| Compound Class | Biological Target/Activity |

| Substituted oxazoles | Anticancer, Antimicrobial, Anti-inflammatory |

| Oxazole-based kinase inhibitors | Protein kinases involved in cancer |

| Oxazole-containing compounds | Modulators of nuclear receptors |

This table is illustrative and based on the general activities of the oxazole class of compounds.

Exploration of New Therapeutic Indications Based on Elucidated Mechanisms of Action

Understanding the mechanism of action of a compound is crucial for exploring its full therapeutic potential. Once the specific biological target of an oxazole derivative is identified, researchers can investigate its role in various disease pathways. This can lead to the exploration of new therapeutic indications beyond the one for which it was initially developed. The diverse biological activities reported for the oxazole scaffold, including anti-inflammatory, anticancer, and antimicrobial effects, suggest that a compound like this compound could potentially be investigated for a range of diseases. thepharmajournal.com

Application as a Chemical Probe for Biological Pathway Research

Chemical probes are small molecules used to study and manipulate biological systems. The development of potent and selective oxazole derivatives makes them valuable tools for chemical biology research.

Use in Target Validation and Cellular Pathway Deconvolution Studies

A highly selective oxazole-based inhibitor can be used to validate the role of a specific enzyme or receptor in a disease process. By observing the cellular or physiological effects of inhibiting the target with the chemical probe, researchers can gain confidence that the target is indeed relevant to the disease. Such probes are instrumental in dissecting complex cellular signaling pathways, helping to elucidate the connections between different proteins and their functions.

Development of Labeled Probes for Biochemical or Imaging Studies

To further enhance their utility as research tools, oxazole derivatives can be chemically modified to incorporate reporter tags, such as fluorescent dyes or radioactive isotopes. These labeled probes can be used in a variety of applications, including:

Biochemical assays: To measure the binding affinity of the probe to its target protein.

Cellular imaging: To visualize the subcellular localization of the target protein in living cells. nih.gov

In vivo imaging: To track the distribution of the compound in an animal model of disease.

The development of such probes from a parent compound like this compound would require synthetic chemistry efforts to attach a label without significantly disrupting its binding to the target.

Broader Contributions to Medicinal Chemistry Paradigms and Oxazole Scaffold Research

The continuous exploration of oxazole derivatives contributes significantly to the broader field of medicinal chemistry. Each new study on the synthesis, biological activity, and SAR of an oxazole compound adds to the collective knowledge base, guiding future drug discovery efforts.

Research into compounds like this compound and its analogs helps to:

Expand the chemical space: The synthesis of novel oxazole derivatives introduces new molecular architectures with the potential for unique biological activities.

Refine synthetic methodologies: The need to synthesize complex oxazole derivatives often drives the development of new and more efficient chemical reactions.

Enhance predictive models: The data generated from SAR studies can be used to develop computational models that can better predict the biological activity of new compounds, thereby accelerating the drug discovery process.

Future Research Directions and Unanswered Questions

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

While established methods for synthesizing the oxazole (B20620) ring exist, the development of more efficient, versatile, and environmentally friendly synthetic strategies is a perpetual goal in medicinal chemistry. benthamdirect.comijpsonline.com For compounds like 5-(3-(benzyloxy)-4-methylphenyl)oxazole, enhanced synthetic accessibility would facilitate deeper exploration of its biological activities and the generation of diverse analogues.

Future research should focus on:

Green Chemistry Approaches: Traditional synthetic methods often involve hazardous reagents and solvents. Future methodologies should prioritize the use of greener alternatives, such as ionic liquids or microwave-assisted synthesis, which can lead to higher yields, shorter reaction times, and a reduced environmental footprint. ijpsonline.com Several studies have already demonstrated the successful application of these techniques to the synthesis of various oxazole derivatives. ijpsonline.com

One-Pot Reactions: Developing multi-component, one-pot syntheses for substituted oxazoles would significantly streamline the manufacturing process. nih.govmdpi.com The van Leusen oxazole synthesis, which allows for the formation of 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC) in a single step, is a prime example of an efficient strategy that can be further optimized. ijpsonline.comnih.gov

Catalytic Systems: The exploration of novel catalysts, such as palladium/copper or nickel-based systems, can facilitate direct arylation and cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the construction of highly substituted oxazoles with excellent yields. ijpsonline.com

Flow Chemistry: The adoption of continuous flow chemistry for the synthesis of oxazole intermediates could offer advantages in terms of scalability, safety, and process control, making the production of these compounds more efficient and cost-effective for industrial applications.

Recent advancements have already shown promise in diversifying the oxazole core. For instance, the van Leusen reaction has been adapted for use with various substrates, including those containing pyrimidine (B1678525) and arylboronic ester functionalities, highlighting its flexibility in creating complex, multi-substituted molecules. nih.govmdpi.com

Deeper Elucidation of Off-Target Interactions and Comprehensive Selectivity Profiling